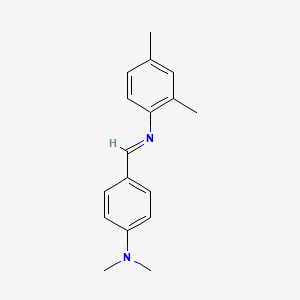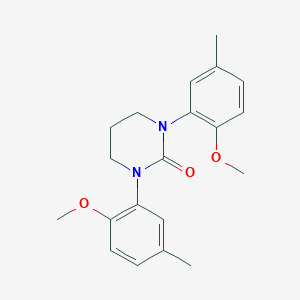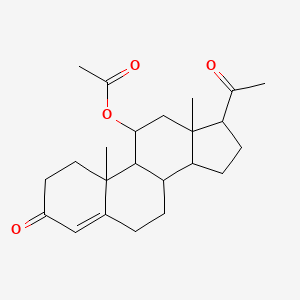
9-Isopropyl-10-phenylanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Isopropyl-10-phenylanthracene: is a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. Anthracene and its derivatives are known for their interesting photophysical, photochemical, and biological properties. These compounds are widely used in various applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic materials .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Isopropyl-10-phenylanthracene typically involves the substitution of anthracene at the 9 and 10 positions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 9,10-dibromoanthracene with phenylboronic acid in the presence of a palladium catalyst . The reaction is carried out in a solvent such as tetrahydrofuran (THF) under inert conditions to prevent oxidation.
Industrial Production Methods: Industrial production of anthracene derivatives often involves large-scale synthesis using similar cross-coupling reactions. The choice of reagents and conditions may vary depending on the desired yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 9-Isopropyl-10-phenylanthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the 9 and 10 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of anthracene derivatives .
科学的研究の応用
Chemistry: 9-Isopropyl-10-phenylanthracene is used as a chromophore in photophysical studies due to its unique fluorescence properties. It is also employed in the development of new materials for OLEDs and OFETs .
Biology and Medicine: Anthracene derivatives, including this compound, have shown potential in biological applications such as fluorescent probes for imaging and diagnostic purposes .
Industry: In the industrial sector, this compound is used in the production of organic scintillators for neutron detection and other radiation detection applications .
作用機序
The mechanism of action of 9-Isopropyl-10-phenylanthracene involves its interaction with light and other electromagnetic radiation. The compound absorbs light and undergoes electronic transitions, leading to fluorescence emission. This property is utilized in various applications, including OLEDs and fluorescent probes .
Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound are primarily related to its photophysical properties. The compound interacts with light at specific wavelengths, leading to the excitation of electrons and subsequent emission of fluorescence .
類似化合物との比較
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used as a benchmark in photophysical studies.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups at the 9 and 10 positions.
9-Phenylanthracene: Similar to 9-Isopropyl-10-phenylanthracene but lacks the isopropyl group, leading to different chemical and physical properties.
Uniqueness: this compound is unique due to the presence of both isopropyl and phenyl groups at the 9 and 10 positions, respectively. This combination of substituents imparts distinct photophysical properties, making it valuable for specific applications in photophysics and material science .
特性
CAS番号 |
76843-18-0 |
|---|---|
分子式 |
C23H20 |
分子量 |
296.4 g/mol |
IUPAC名 |
9-phenyl-10-propan-2-ylanthracene |
InChI |
InChI=1S/C23H20/c1-16(2)22-18-12-6-8-14-20(18)23(17-10-4-3-5-11-17)21-15-9-7-13-19(21)22/h3-16H,1-2H3 |
InChIキー |
JBJZABACKJFZIG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2Z)-2-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964334.png)
![1-Methyl-4-piperidinone 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B11964338.png)
![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964344.png)

![16-Hydroxy-9,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-one](/img/structure/B11964346.png)
![(3Z)-1-(4-chlorobenzyl)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11964349.png)

![5-Bromo-2-hydroxybenzaldehyde [7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11964370.png)

![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11964395.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11964400.png)


![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11964413.png)
